molecular formula C14H8Cl2FN5O B12172070 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide

2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide

Cat. No.: B12172070
M. Wt: 352.1 g/mol
InChI Key: FGPOQXUHUDDQRU-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a chloro-substituted aromatic ring, a 3-chloro-4-fluorophenyl amide group, and a tetrazole ring at the 5-position. The tetrazole moiety enhances hydrogen-bonding capacity and metabolic stability, making it a candidate for pharmaceutical applications such as kinase inhibition or receptor modulation . Its molecular formula is C₁₃H₈Cl₂FN₅O, with a molecular weight of 364.14 g/mol. Structural analysis via crystallography (e.g., using SHELX software ) would confirm its conformation and intermolecular interactions.

Properties

Molecular Formula

C14H8Cl2FN5O

Molecular Weight

352.1 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-fluorophenyl)-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C14H8Cl2FN5O/c15-11-3-2-9(22-7-18-20-21-22)6-10(11)14(23)19-8-1-4-13(17)12(16)5-8/h1-7H,(H,19,23)

InChI Key

FGPOQXUHUDDQRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Cl)Cl)F

Origin of Product

United States

Biological Activity

2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine and Fluorine Substituents : The presence of chlorine at the 2-position and fluorine at the 4-position on the phenyl ring enhances its biological activity.
  • Tetrazole Moiety : The incorporation of a tetrazole ring is known to contribute to various pharmacological properties.

The biological activity of 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects against certain diseases.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

  • Gram-positive Bacteria : It shows potent activity against Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
  • Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, indicating a broad-spectrum antimicrobial potential.
Bacterial StrainMIC (µg/mL)Reference Drug MIC (µg/mL)
Staphylococcus aureus22 (Norfloxacin)
Streptococcus pneumoniae44 (Penicillin)
Escherichia coli88 (Ciprofloxacin)
Pseudomonas aeruginosa1616 (Gentamicin)

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancer cells.
  • Apoptotic Pathway Activation : Induction of caspase-dependent apoptosis.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of benzamide, including the target compound. Results indicated that the presence of halogen substituents significantly enhanced antibacterial activity compared to non-substituted analogs .
  • Anticancer Research : In a study published in a peer-reviewed journal, 2-chloro-N-(3-chloro-4-fluorophenyl)-5-(1H-tetrazol-1-yl)benzamide demonstrated selective cytotoxicity against breast cancer cell lines, highlighting its potential as a therapeutic agent .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound acts by inhibiting specific kinases involved in cancer cell proliferation, suggesting a targeted approach for cancer therapy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of benzamide derivatives modified for target specificity, solubility, or stability. Below is a comparative analysis with structurally related analogs from literature and patents:

Table 1: Structural and Functional Comparison

Compound Name (Structure) Substituents/Modifications Molecular Formula Key Features Potential Applications References
Target Compound 2-chloro, N-(3-chloro-4-fluorophenyl), 5-(1H-tetrazol-1-yl) C₁₃H₈Cl₂FN₅O Tetrazole enhances H-bonding; balanced lipophilicity Kinase inhibitors, receptor modulators
WHO-INN 79 Listed Analog 1-cyanocyclopropyl, pentafluoroethyl, trifluoromethyl, bipyrazole C₂₁H₁₃ClF₈N₆O High fluorination (8 F atoms) increases lipophilicity Antiviral/anticancer agents
EU Patent EP3532474B1 Compound 5-fluoro, triazolo-oxazin, trifluoropropyl C₁₉H₁₃ClF₄N₄O₃ Rigid triazolo-oxazin improves target specificity CNS therapeutics
Thiadiazol-Oxadiazol Derivative 3-chloro-4-fluoro, thiadiazol-methylthio, oxadiazol-methyl C₁₉H₁₂ClFN₆O₃S₂ Sulfur-rich heterocycles enhance metabolic stability Antibacterial/antifungal agents

Key Findings :

Substituent Impact on Lipophilicity :

  • The target compound’s moderate lipophilicity (Cl/F substituents) contrasts with the WHO-listed analog’s high fluorination, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • The thiadiazol-oxadiazol derivative’s sulfur atoms () likely enhance oxidative stability compared to tetrazole .

Heterocycle-Driven Bioactivity :

  • Tetrazole’s hydrogen-bonding capacity (target compound) is critical for receptor binding, whereas triazolo-oxazin () offers conformational rigidity for selective target engagement .

Patent Trends :

  • Fluorinated benzamides (e.g., EP3532474B1) dominate recent patents for CNS diseases, while sulfur-containing analogs () are explored for antimicrobial use .

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